3-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-2-PROPENAMIDE
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Overview
Description
3-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-fluorobenzaldehyde with 3-methoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a receptor and modulate its activity, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-FLUOROPHENYL)-3-(3-METHOXYPHENYL)ACRYLONITRILE
- 2-(3-FLUOROPHENYL)-3-(1-NAPHTHYL)ACRYLONITRILE
- 2-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)ACRYLONITRILE
Uniqueness
3-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWSURJQINANKT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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